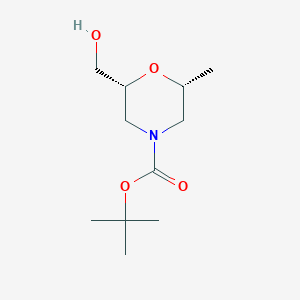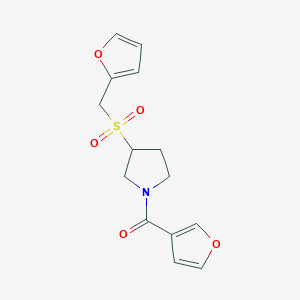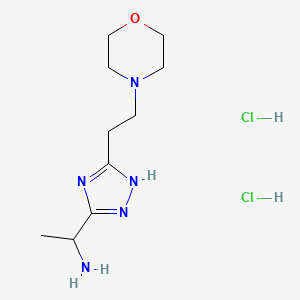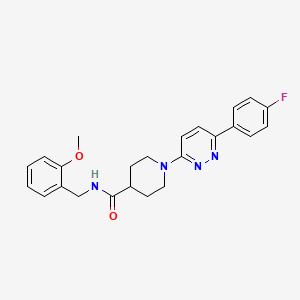![molecular formula C10H9N3O2 B2887218 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1458593-81-1](/img/structure/B2887218.png)
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its InChI Code is1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-5,12H,1-2H2,(H,14,15) . Chemical Reactions Analysis
Several new 7-(hetero)aryl-substituted pyrazolo[1, 5-a]pyrimidines have been synthesized for their potential use as PDE4 inhibitors . All the target derivatives were evaluated for their inhibitory ability with reference to rolipram through cell-based cAMP reporter assay in HEK 293 cell lines .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 203.2 . The storage temperature is room temperature .Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its ability to inhibit the activity of certain enzymes and receptors. For example, it has been found to inhibit the activity of PKB by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Similarly, it inhibits the activity of GSK-3β, which is a key regulator of glycogen synthesis and glucose metabolism. By inhibiting this enzyme, this compound can help regulate glucose levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, which makes it a promising candidate for the development of novel drugs. It has also been found to exhibit favorable pharmacokinetic properties, which makes it a suitable candidate for further preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. One of the main areas of focus is the development of novel drugs based on this compound. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. Another area of focus is the study of its toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound. Finally, the development of new synthesis methods and analogs of this compound can help improve its pharmacokinetic properties and therapeutic potential.
Synthesis Methods
The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been reported in several research articles. One of the most common methods involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization with the help of a condensing agent such as thionyl chloride or phosphorus oxychloride. The final step involves hydrolysis of the ester group using sodium hydroxide to obtain the desired product.
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against various enzymes and receptors, including protein kinase B (PKB), glycogen synthase kinase-3β (GSK-3β), and adenosine A1 receptor. This makes it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Safety and Hazards
The safety information for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid indicates that it has a GHS07 signal word warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-8(6-1-2-6)13-9(12-7)3-4-11-13/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJRGZQAYQQVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC=NN32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)

![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)

![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)




![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)